

# Application Notes & Protocols: Comprehensive Characterization of 1-(2,4-Dihydroxy-3-methylphenyl)ethanone

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## Compound of Interest

Compound Name: 1-(2,4-Dihydroxy-3-methylphenyl)ethanone

Cat. No.: B1582057

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## Introduction

**1-(2,4-Dihydroxy-3-methylphenyl)ethanone**, also known as 2',4'-Dihydroxy-3'-methylacetophenone, is a key chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals.<sup>[1]</sup> Its molecular structure, featuring a substituted phenolic ring, imparts specific chemical properties that are leveraged in the development of anti-inflammatory drugs, cosmetic antioxidants, and as a flavoring agent.<sup>[1]</sup> Given its role in these applications, rigorous analytical characterization is imperative to confirm its identity, purity, and quality.

This document provides a comprehensive guide to the essential analytical techniques for the characterization of this compound. It is designed for researchers, quality control analysts, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind the chosen methodologies. The aim is to provide a self-validating framework for the complete analytical assessment of **1-(2,4-Dihydroxy-3-methylphenyl)ethanone**.

## Physicochemical Properties

A foundational understanding of the compound's properties is critical for method development, particularly for chromatographic and spectroscopic techniques.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub>	[2][3]
Molecular Weight	166.17 g/mol	[3]
IUPAC Name	1-(2,4-dihydroxy-3-methylphenyl)ethan-1-one	[2]
CAS Number	10139-84-1	[2][3]
Appearance	Dark cream to pale brown powder	[2]

## Integrated Analytical Workflow

The complete characterization of **1-(2,4-Dihydroxy-3-methylphenyl)ethanone** relies on the convergence of multiple analytical techniques. Spectroscopic methods are employed for structural elucidation, while chromatographic techniques are used to determine purity. This integrated approach ensures a comprehensive and reliable assessment of the compound's identity and quality.

Caption: Integrated workflow for the characterization of **1-(2,4-Dihydroxy-3-methylphenyl)ethanone**.

## Spectroscopic Characterization Protocols

### Mass Spectrometry (MS)

Rationale: Mass spectrometry is a powerful tool for determining the molecular weight of a compound.[4] For phenolic compounds like **1-(2,4-Dihydroxy-3-methylphenyl)ethanone**, techniques like electrospray ionization (ESI) are particularly effective.[5] This analysis provides the most fundamental piece of identifying information: the mass of the molecule itself.

Protocol: ESI-MS Analysis

- **Sample Preparation:** Dissolve approximately 1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile.

- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10  $\mu\text{L}/\text{min}$ .
- MS Parameters (Negative Ion Mode):
  - Ionization Mode: ESI- (Negative ion mode is often preferred for phenolic compounds due to the acidic nature of the hydroxyl groups).
  - Capillary Voltage: 3.0-4.0 kV
  - Drying Gas ( $\text{N}_2$ ) Flow: 8-12 L/min
  - Drying Gas Temperature: 300-350  $^{\circ}\text{C}$
  - Mass Range:  $m/z$  50-500
- Data Analysis: Look for the deprotonated molecule  $[\text{M}-\text{H}]^-$ . For  $\text{C}_9\text{H}_{10}\text{O}_3$  (MW 166.17), the expected peak would be at  $m/z$  165.16.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most definitive technique for elucidating the precise atomic structure of a molecule.  $^1\text{H}$  NMR identifies the chemical environment and connectivity of hydrogen atoms, while  $^{13}\text{C}$  NMR provides information about the carbon skeleton.

Protocol:  $^1\text{H}$  and  $^{13}\text{C}$  NMR

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{DMSO}-d_6$  or  $\text{CDCl}_3$ ).  $\text{DMSO}-d_6$  is often suitable for phenolic compounds as it can solubilize them well and allow for the observation of exchangeable hydroxyl protons.
- Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:

- Acquire a standard one-dimensional proton spectrum.
- Expected Signals:
  - A singlet for the methyl group protons (-CH<sub>3</sub>) on the ring.
  - A singlet for the acetyl methyl protons (-COCH<sub>3</sub>).
  - Signals for the aromatic protons.
  - Broad singlets for the two hydroxyl (-OH) protons, which are exchangeable.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C spectrum.
  - Expected Signals:
    - A signal for the carbonyl carbon (C=O) in the range of 195-205 ppm.
    - Signals for the aromatic carbons, including those bonded to hydroxyl groups which will be shifted downfield.
    - Signals for the two methyl carbons.
- Data Analysis: Compare the observed chemical shifts, multiplicities, and integration values with the expected structure. For similar compounds like 2,4-dihydroxyacetophenone, characteristic shifts have been well-documented.[\[6\]](#)[\[7\]](#)

Expected <sup>1</sup>H NMR Chemical Shifts (in DMSO-d<sub>6</sub>):

Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration
-CH <sub>3</sub> (ring)	~2.1-2.3	Singlet	3H
-COCH <sub>3</sub>	~2.5-2.6	Singlet	3H
Aromatic-H	~6.3-7.5	Doublets	2H

| Ar-OH | ~10.0-13.0 | Broad Singlet | 2H |

## Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, it is crucial for confirming the presence of hydroxyl (-OH) and carbonyl (C=O) groups.

Protocol: FTIR Analysis (ATR)

- **Sample Preparation:** No specific preparation is needed for an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the powdered sample directly onto the ATR crystal.
- **Instrumentation:** Use an FTIR spectrometer equipped with an ATR accessory.
- **Acquisition:**
  - Collect a background spectrum of the clean, empty ATR crystal.
  - Collect the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Analysis:** Identify characteristic absorption bands.

Characteristic FTIR Absorption Bands:

Functional Group	Wavenumber ( $\text{cm}^{-1}$ )	Description
O-H (hydroxyl)	3200-3500 (broad)	Hydrogen-bonded hydroxyl stretch
C-H (aromatic)	3000-3100	Aromatic C-H stretch
C=O (ketone)	1630-1650	Carbonyl stretch, lowered due to intramolecular H-bonding
C=C (aromatic)	1500-1600	Aromatic ring stretching

| C-O (phenol) | 1200-1300 | Phenolic C-O stretch |

The shift of the C=O stretching frequency to a lower wavenumber is a key indicator of intramolecular hydrogen bonding between the carbonyl oxygen and the ortho-hydroxyl group, a characteristic feature of this molecular structure.<sup>[8]</sup>

## Chromatographic Analysis

### High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is ideal for separating **1-(2,4-Dihydroxy-3-methylphenyl)ethanone** from potential impurities based on its moderate polarity.<sup>[9][10]</sup> A photodiode array (PDA) or UV detector is used for quantification.

Protocol: Reverse-Phase HPLC for Purity Assessment

- Sample and Standard Preparation:
  - Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1.0 mg/mL.
  - Working Solution: Dilute the stock solution to approximately 0.1 mg/mL with the mobile phase.
- Instrumentation and Conditions:
  - HPLC System: A system with a quaternary or binary pump, autosampler, column oven, and PDA/UV detector.
  - Column: C18, 4.6 x 150 mm, 5 µm particle size.
  - Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). The use of an acidifier like formic acid ensures sharp peaks for phenolic compounds by suppressing the ionization of hydroxyl groups.<sup>[11][12]</sup>
  - Gradient: Start at 20% B, ramp to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

- Flow Rate: 1.0 mL/min.[9][13]
- Column Temperature: 30 °C.[13]
- Detection Wavelength: Monitor at 280 nm, which is a common wavelength for phenolic acetophenones.[12][13]
- Injection Volume: 10 µL.
- Data Analysis:
  - Integrate the area of all peaks in the chromatogram.
  - Calculate the purity by the area percent method:
    - $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$

Caption: Workflow for HPLC purity analysis.

## Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of **1-(2,4-Dihydroxy-3-methylphenyl)ethanone**. By integrating data from mass spectrometry, NMR, and FTIR, the molecular structure can be unequivocally confirmed. Subsequently, HPLC analysis provides a reliable quantification of purity. Adherence to these protocols will ensure that the compound meets the high-quality standards required for its application in pharmaceutical, cosmetic, and other industries.

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